molecular formula C26H31N3O3 B10984402 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(3-methylbutyl)-1H-indol-5-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(3-methylbutyl)-1H-indol-5-yl]acetamide

Cat. No.: B10984402
M. Wt: 433.5 g/mol
InChI Key: HIEBUYNRQJNQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” typically involves multiple steps, including the formation of indole rings, functional group modifications, and coupling reactions. Common reagents used in these reactions may include indole precursors, alkylating agents, and coupling reagents such as EDCI or DCC. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or DMF, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential therapeutic effects. This compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ISOPROPYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE
  • N-(1-ISOBUTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE

Uniqueness

The uniqueness of “N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” lies in its specific substituents and functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[1-(3-methylbutyl)indol-5-yl]acetamide

InChI

InChI=1S/C26H31N3O3/c1-19(2)9-12-28-13-10-20-17-21(7-8-23(20)28)27-26(30)18-32-25-6-4-5-24-22(25)11-14-29(24)15-16-31-3/h4-8,10-11,13-14,17,19H,9,12,15-16,18H2,1-3H3,(H,27,30)

InChI Key

HIEBUYNRQJNQRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.